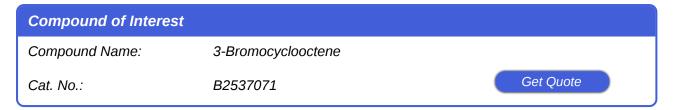


Technical Guide: 3-Bromocyclooctene (CAS No. 7422-06-2)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromocyclooctene**, a versatile cyclic alkene intermediate. It covers its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent reactions, and logical workflows for its application in organic synthesis.

Core Data and Properties

3-Bromocyclooctene, with the CAS number 7422-06-2, is a colorless liquid known for its pungent odor and solubility in organic solvents.[1] It is a key intermediate in the synthesis of various organic compounds and pharmaceuticals.[1] Due to its reactivity, it should be handled with care and stored away from heat and light to prevent decomposition.[1]

Physicochemical Properties

While **3-Bromocyclooctene** is a known compound, experimentally determined physical properties such as boiling point, melting point, and density are not readily available in public literature. The following table summarizes the available quantitative data.



Property	Value	Source
CAS Number	7422-06-2	[2][3]
Molecular Formula	C ₈ H ₁₃ Br	[2][3]
Molecular Weight	189.09 g/mol	[2][4]
IUPAC Name	(Z)-3-bromocyclooctene	[4]
Appearance	Colorless liquid with a pungent odor	[1]
Solubility	Soluble in organic solvents	[1]
Boiling Point	N/A	[1][5]
Melting Point	N/A	[1][5]
Density	N/A	[1][5]
Refractive Index	N/A	[1]

Spectroscopic Data

Spectroscopy	Data	Source
¹³ C NMR	Peaks at δ 125.3 ppm (C=C), 45.2 ppm (C–Br), and 28.1– 32.4 ppm (methylene carbons)	[4]
¹ H NMR	Doublet of doublets at δ 5.41 ppm (vinyl protons), multiplet at δ 3.89 ppm (methine adjacent to Br)	[4]
Infrared (IR)	Strong absorption at 560 cm ⁻¹ (C–Br stretch) and 1640 cm ⁻¹ (C=C stretch)	

Experimental Protocols



Detailed methodologies for the synthesis and a key reaction of **3-Bromocyclooctene** are provided below.

Synthesis of 3-Bromocyclooctene via Allylic Bromination

The most common method for synthesizing **3-Bromocyclooctene** is through the selective allylic bromination of cyclooctene.[4] A typical procedure using N-Bromosuccinimide (NBS) as the bromine source is detailed below. This method is adapted from a general procedure for the allylic bromination of alkenes.

Materials:

- Cyclooctene
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
- Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator
- Sodium sulfite (Na₂SO₃) solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclooctene in carbon tetrachloride.
- Add N-Bromosuccinimide and a catalytic amount of AIBN to the solution.
- Heat the reaction mixture to reflux. The reaction is typically initiated by light or heat.



- Monitor the reaction progress by TLC or GC. The reaction is complete when the denser succinimide byproduct floats on top of the solvent.
- Cool the reaction mixture to room temperature.
- Filter the mixture to remove the succinimide.
- Wash the filtrate sequentially with a sodium sulfite solution, a saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude **3-Bromocyclooctene**.
- The product can be further purified by vacuum distillation.

Grignard Reaction of 3-Bromocyclooctene

3-Bromocyclooctene can be used to prepare a Grignard reagent, which is a powerful nucleophile for forming carbon-carbon bonds. The following is a general protocol for the formation of the Grignard reagent and its subsequent reaction with an electrophile, such as an aldehyde or ketone.

Materials:

- 3-Bromocyclooctene
- Magnesium turnings
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- A small crystal of iodine (as an initiator)
- An electrophile (e.g., an aldehyde or ketone)
- Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)
- Diethyl ether



Procedure:

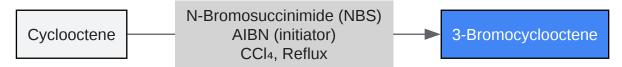
- · Preparation of the Grignard Reagent:
 - Ensure all glassware is oven-dried to be completely free of moisture.
 - Place magnesium turnings in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
 - Add a small crystal of iodine.
 - Add a small amount of anhydrous diethyl ether to cover the magnesium.
 - In the dropping funnel, prepare a solution of 3-Bromocyclooctene in anhydrous diethyl ether.
 - Add a small amount of the **3-Bromocyclooctene** solution to the magnesium. The reaction should initiate, as indicated by bubbling and a loss of the iodine color. Gentle heating may be required.
 - Once the reaction has started, add the remaining 3-Bromocyclooctene solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to stir the mixture until the magnesium is consumed.
- Reaction with an Electrophile:
 - Cool the Grignard reagent solution in an ice bath.
 - Dissolve the electrophile (e.g., an aldehyde) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.
 - After the addition is complete, allow the reaction mixture to stir at room temperature.
 - Monitor the reaction by TLC.
- Work-up:



- Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the product by column chromatography or distillation.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis of **3-Bromocyclooctene** and its application in a Grignard reaction.

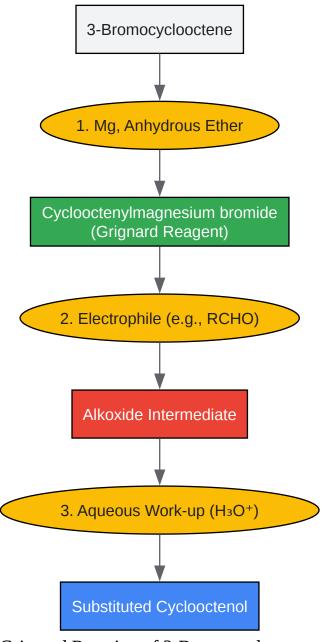


Synthesis of 3-Bromocyclooctene via Allylic Bromination

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Caption: Synthesis of **3-Bromocyclooctene**.





Grignard Reaction of 3-Bromocyclooctene

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Caption: Grignard Reaction Workflow.

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